molecular formula C24H29N3O4S B3001107 5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-57-1

5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B3001107
CAS RN: 627048-57-1
M. Wt: 455.57
InChI Key: JOSRYUUJXPXCRM-UHFFFAOYSA-N
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Description

The compound "5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" is a derivative of the pyrimido[4,5-b]quinoline class. These compounds have been studied for various applications, including their potential as corrosion inhibitors for mild steel in acidic environments , and their synthesis has been explored through different methods .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinoline derivatives often involves multicomponent reactions, as seen in the synthesis of bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) and the three-component cyclocondensation to produce new pyrimido[4,5-b]quinoline derivatives . These methods typically involve the condensation of aminopyrimidines with dimedone and various aldehydes in the presence of catalysts or under specific reaction conditions .

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinoline derivatives has been elucidated using techniques such as X-ray diffraction . These studies have confirmed the geometry of the molecules and provided insights into their electronic structures through density functional theory (DFT) calculations, which show good agreement with experimental data .

Chemical Reactions Analysis

Reactions involving pyrimido[4,5-b]quinoline derivatives can include the displacement of methoxy groups and the addition of alkyl groups to the heterocyclic ring . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, as well as the nature of the reacting amines or alkyllithium reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-b]quinoline derivatives have been investigated using various computational methods. Frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses have been used to study the physicochemical properties and reactivity of these compounds . Additionally, molecular docking studies have suggested the potential of certain derivatives to bind to biological targets, such as the main protease of SARS-CoV-2, indicating possible biological activity .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-12(2)32-23-26-21-20(22(29)27-23)18(13-7-8-16(30-5)17(9-13)31-6)19-14(25-21)10-24(3,4)11-15(19)28/h7-9,12,18H,10-11H2,1-6H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSRYUUJXPXCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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